molecular formula C16H13Cl2N3O2S B3612985 N-(3,4-dichlorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide CAS No. 6033-27-8

N-(3,4-dichlorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide

Cat. No. B3612985
CAS RN: 6033-27-8
M. Wt: 382.3 g/mol
InChI Key: DSKZQEOKGJWLNM-UHFFFAOYSA-N
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Description

The compound “N-(3,4-dichlorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide” is a complex organic molecule. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound . This moiety is fused to a benzene ring substituted with two chlorine atoms and a methoxy group. The molecule also contains a thioacetamide group, which is a sulfur analog of acetamide .


Molecular Structure Analysis

The benzimidazole moiety in the molecule is planar due to the conjugation of p-orbitals across the ring. The presence of the methoxy group and the dichlorophenyl group could have significant effects on the electronic properties of the molecule, potentially influencing its reactivity .


Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions, often acting as ligands in coordination chemistry or as bases and nucleophiles in organic reactions . The reactivity of this specific compound would depend on the exact positioning of the substituents and the reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the substituents. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. Benzimidazoles have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer effects .

Safety and Hazards

As with any chemical compound, handling “N-(3,4-dichlorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide” would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact toxicity or environmental impact of this compound .

Future Directions

The study of benzimidazole derivatives is a vibrant field due to their wide range of biological activities. Future research could explore the synthesis, characterization, and potential applications of this compound .

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O2S/c1-23-10-3-5-13-14(7-10)21-16(20-13)24-8-15(22)19-9-2-4-11(17)12(18)6-9/h2-7H,8H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKZQEOKGJWLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361520
Record name N-(3,4-Dichlorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6033-27-8
Record name N-(3,4-Dichlorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-dichlorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide
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N-(3,4-dichlorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide

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